Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate typically involves the esterification of 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarboxylate
- Dimethyl 2,3-dioxo-2,3-dihydronaphthalene-1,4-dicarboxylate
Uniqueness
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate is unique due to the specific positioning of the ester and ketone groups on the naphthalene ring. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
116896-76-5 |
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Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
dimethyl 5,8-dioxonaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H10O6/c1-19-13(17)9-5-7-8(6-10(9)14(18)20-2)12(16)4-3-11(7)15/h3-6H,1-2H3 |
InChI Key |
JQPGCVIQJSBNNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=O)C=CC(=O)C2=C1)C(=O)OC |
Origin of Product |
United States |
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